molecular formula C16H12FN3O2 B12737770 1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one CAS No. 93500-60-8

1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one

Cat. No.: B12737770
CAS No.: 93500-60-8
M. Wt: 297.28 g/mol
InChI Key: UBKPKLAEPPOXKH-UHFFFAOYSA-N
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Description

1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the spiro linkage: This step involves the cyclization of the benzimidazole intermediate with an indole derivative under acidic or basic conditions.

    Fluorination and acetylation: The final steps include the introduction of the fluorine atom and the acetyl group using reagents like fluorinating agents (e.g., N-fluorobenzenesulfonimide) and acetylating agents (e.g., acetic anhydride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolines: Compounds with a similar spiro linkage but different substituents.

    Fluorobenzimidazoles: Compounds with a fluorine atom on the benzimidazole ring.

    Acetylated Indoles: Indole derivatives with an acetyl group.

Uniqueness

1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of functional groups and spiro linkage, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

93500-60-8

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

1'-acetyl-5-fluorospiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one

InChI

InChI=1S/C16H12FN3O2/c1-9(21)20-14-5-3-2-4-11(14)16(15(20)22)18-12-7-6-10(17)8-13(12)19-16/h2-8,18-19H,1H3

InChI Key

UBKPKLAEPPOXKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)F

Origin of Product

United States

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